molecular formula C17H13BrN2O4 B11409949 Ethyl 2-{[(2-bromophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate

Cat. No.: B11409949
M. Wt: 389.2 g/mol
InChI Key: OXVFMEVVVZTAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[3,2-b]pyridine core, which is a fused ring system containing both oxygen and nitrogen atoms

Preparation Methods

The synthesis of ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furo[3,2-b]pyridine core, to yield different oxidation states and functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).

Scientific Research Applications

ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel heterocyclic compounds.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furo[3,2-b]pyridine core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE can be compared with other similar compounds such as:

    Furo[3,2-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzamido derivatives: Compounds with different substituents on the benzamido group can exhibit different reactivity and biological activity.

    Ethyl ester derivatives: Variations in the ester group can affect the compound’s solubility, stability, and reactivity.

The uniqueness of ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13BrN2O4

Molecular Weight

389.2 g/mol

IUPAC Name

ethyl 2-[(2-bromobenzoyl)amino]furo[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C17H13BrN2O4/c1-2-23-17(22)13-14-12(8-5-9-19-14)24-16(13)20-15(21)10-6-3-4-7-11(10)18/h3-9H,2H2,1H3,(H,20,21)

InChI Key

OXVFMEVVVZTAST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1N=CC=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.